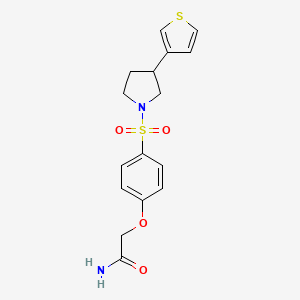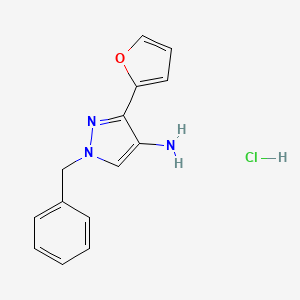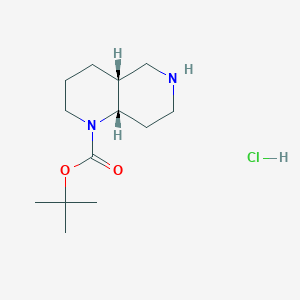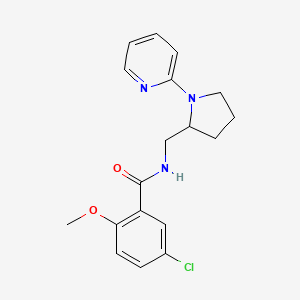
2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a sulfonamide-based molecule, which is a class of compounds known for their diverse biological activities, including antitumor properties. Sulfonamides are often studied for their potential in medicinal chemistry due to their ability to inhibit various enzymes and cell functions .
Synthesis Analysis
The synthesis of sulfonamide compounds can involve various strategies, including the reaction of sulfonic acids with amines or the deoxydative substitution of pyridine oxides by thiols. For example, the synthesis of pyridine derivatives from (phenylthio)carboxylic acids and α,β-unsaturated ketimines through a Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence has been described . Although the specific synthesis of 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be complex, with various substituents influencing their biological activity. For instance, the crystal structures of certain sulfonamide salts have been determined by X-ray diffraction, revealing the importance of hydrogen bonding and molecular geometrical parameters . These structural analyses are crucial for understanding the interactions of sulfonamides with biological targets.
Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including substitutions and polymerizations. For example, pyridine oxides can react with thiols in acetic anhydride to produce a mixture of sulfides . Additionally, the oxidative polymerization of phenol-based monomers containing thiophene units has been achieved, which could be relevant for the polymerization of thiophene-containing sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, thermal stability, and electrical conductivity, are influenced by their molecular structure. Techniques such as TG–DTA, DSC, GPC, and solubility tests are used to characterize these properties . The presence of thiophene units, as in the compound of interest, can also affect the fluorescence properties, which can be measured in various solvents .
科学的研究の応用
Antitumor Activity
Research has focused on the synthesis of novel derivatives containing thiophene and pyrrolidine moieties to evaluate their antitumor activities. For instance, Alqasoumi et al. (2009) reported on the synthesis of acetamide, pyrrole, and thiophene derivatives to assess their antitumor properties. The study found that certain compounds showed efficacy exceeding that of the reference drug, doxorubicin, highlighting the potential of these derivatives in cancer therapy (Alqasoumi et al., 2009).
Structural and Electrostatic Analysis
Dey et al. (2016) synthesized three nimesulide derivatives, focusing on their crystal structures and molecular surface electrostatic potential. This research contributes to the understanding of molecular interactions and could inform the design of molecules with desired biological activities (Dey et al., 2016).
Antimicrobial Applications
Novel heterocyclic compounds incorporating sulfamoyl moieties suitable as antimicrobial agents have been synthesized. These compounds, including thiazole and pyridone derivatives, were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Material Science Applications
In material science, compounds with thiophene and pyrrolidine structures have been used to synthesize novel polymers with unique properties. For example, Shockravi et al. (2009) developed new polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages, demonstrating outstanding solubility, thermal stability, and optical properties (Shockravi et al., 2009).
特性
IUPAC Name |
2-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c17-16(19)10-22-14-1-3-15(4-2-14)24(20,21)18-7-5-12(9-18)13-6-8-23-11-13/h1-4,6,8,11-12H,5,7,9-10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSAZYXHXDJCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)
![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)


![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)




